

Theoretical Conformational Analysis of Ac-Leu-NHMe: A Definitive Technical Guide

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Compound of Interest

Compound Name: *Ac-leu-nhme*

CAS No.: 32483-15-1

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Executive Summary

This technical guide provides a rigorous framework for the conformational analysis of N-acetyl-L-leucine-N'-methylamide (**Ac-Leu-NHMe**). As a blocked dipeptide model, **Ac-Leu-NHMe** is the industry standard for isolating the intrinsic backbone (

) and side-chain (

) propensities of the leucine residue, free from terminal charge artifacts. This analysis is critical for parameterizing force fields (AMBER, CHARMM) and designing peptidomimetics in drug discovery.

Part 1: Theoretical Framework

The Multidimensional Potential Energy Surface (PES)

The conformational landscape of **Ac-Leu-NHMe** is defined by four primary torsion angles. Unlike simpler amino acids (e.g., Alanine), Leucine's

-branched side chain introduces significant steric coupling between the backbone and the side chain.

- Backbone Torsions:

- (ϕ):

- (psi):
- Side-Chain Torsions:
 - (chi1):
 - [1]
 - (chi2):

Topological Features & Nomenclature

We utilize the Perczel-Csizmadia nomenclature to classify minima on the Ramachandran map. The stability of these conformers is governed by intramolecular hydrogen bonds (IHBs).[2]

| Conformer Label | Secondary Structure Equivalent | Stabilizing Interaction | Approx. (deg) |
|-----------------|--|------------------------------------|---------------|
| () | Inverse -turn | 7-membered ring () | -80, +75 |
| () | Extended / -strand | 5-membered ring () | -150, +150 |
| () | -turn (unfavorable for L-amino acids) | 7-membered ring | +70, -70 |
| | -helix (Right-handed) | Dipole alignment (no local IHB) | -60, -40 |

The Rotameric "Gear Effect"

For Leucine, the

and

angles are not independent. They exist in staggered rotameric states (

).[1]

- Critical Insight: The

conformation for

is often sterically forbidden in

-helical backbone regions due to a clash between the

methyl groups and the backbone carbonyl oxygen. This is a key "validity check" for your simulation results.

Part 2: Computational Methodology (Protocol)

Workflow Design

This protocol utilizes Density Functional Theory (DFT) for geometry optimization, as Molecular Mechanics (MM) often fails to capture subtle electronic polarization effects in the IHBs.

Recommended Level of Theory:

- Optimization: B3LYP-D3(BJ)/6-311++G(d,p)
 - Reasoning: The D3 dispersion correction is non-negotiable for Leucine to accurately model the attractive London dispersion forces of the hydrophobic isobutyl side chain.
 - Solvation: SMD (Solvation Model based on Density) – Water (
-).

Step-by-Step Execution

Step 1: Construction & Conformational Search

Do not start with a single structure. You must generate a diverse ensemble to avoid kinetic trapping.

- Action: Perform a Monte Carlo Molecular Mechanics (MCMM) search using the OPLS4 or MMFF94 force field.
- Target: Generate all backbone combinations (regions) crossed with side-chain rotamers. Total initial structures .[3]

Step 2: Geometry Optimization (DFT)

Submit the unique MM minima for DFT optimization.

- Constraint: None. Allow all degrees of freedom to relax.
- Convergence Criteria: Tight (a.u.).[3]

Step 3: Frequency Analysis (Self-Validation)

- Action: Calculate Hessian matrices for all converged structures.
- Validation Check: Ensure zero imaginary frequencies.
 - If 1 imaginary freq: You are at a Transition State (TS). Perturb along the imaginary mode and re-optimize.
 - If >1 imaginary freq: Higher-order saddle point (invalid).

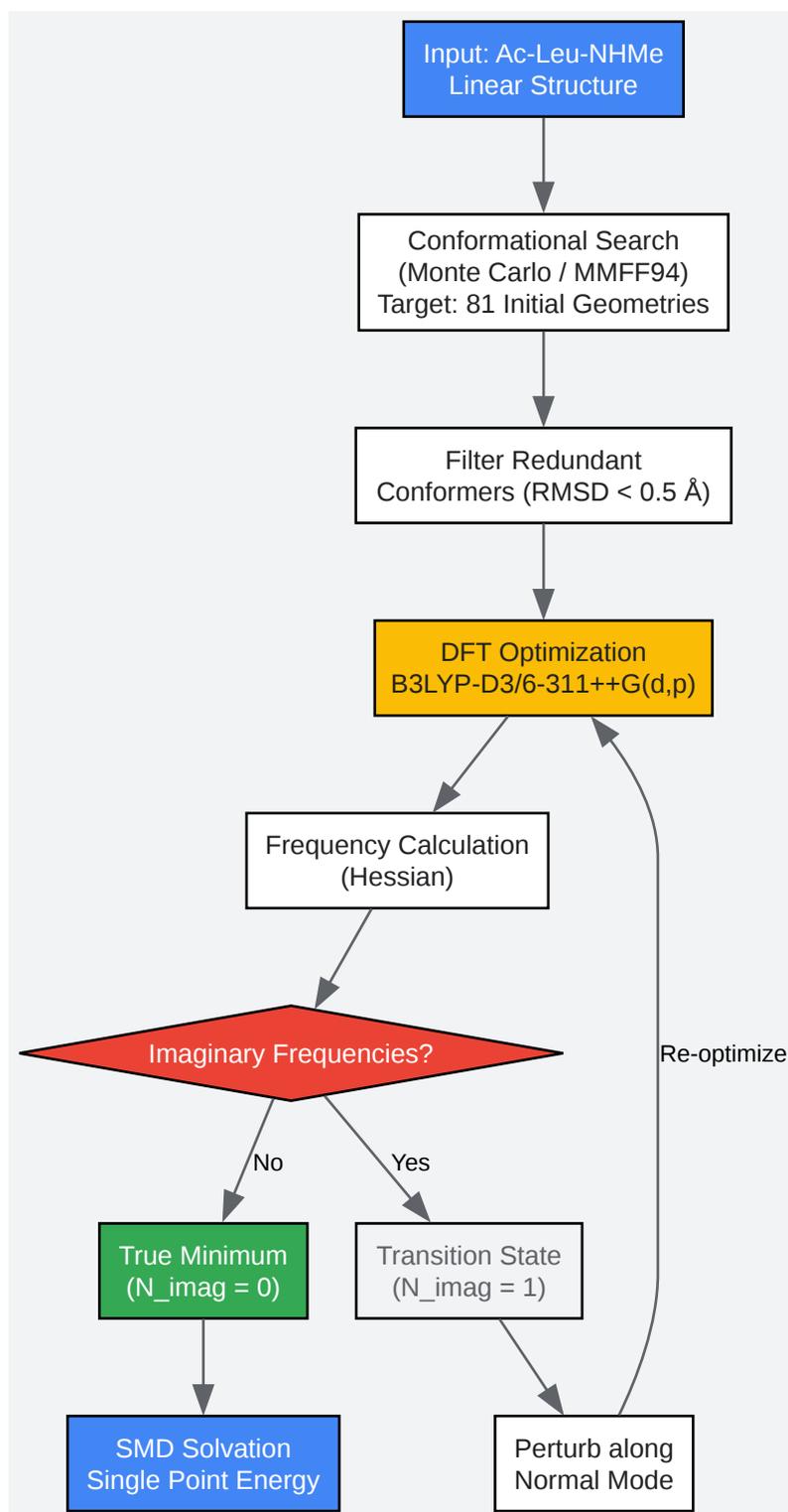
Step 4: Solvation Correction

- Action: Perform Single Point Energy (SPE) calculations on gas-phase geometries using the SMD water model.
- Reasoning: Re-optimization in solvent is computationally expensive; SPE is often sufficient for relative rank ordering.

Part 3: Visualization & Logic Mapping

Experimental Logic Flow

The following diagram illustrates the decision-making process required to ensure the "Trustworthiness" of the dataset.

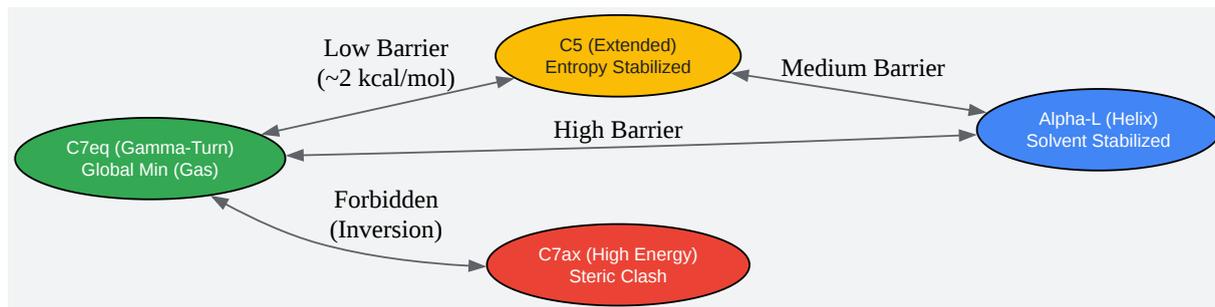


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Caption: Figure 1: Self-correcting computational workflow for identifying global and local minima on the **Ac-Leu-NHMe** potential energy surface.

The Conformational Equilibrium

This diagram visualizes the connectivity between the major backbone states.



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Caption: Figure 2: Connectivity map of backbone conformers. Solvation shifts the equilibrium from C7eq/C5 toward Alpha-L.

Part 4: Data Analysis & Interpretation

Relative Energetics (Benchmark Data)

The following table summarizes expected relative energies (

) based on high-level ab initio benchmarks (MP2/cc-pVTZ // B3LYP/6-31G*). Use this to validate your own calculation results.

| Conformer | Backbone () | Side Chain () | (kcal/mol) | (kcal/mol) | Notes |
|-----------|--------------|----------------|------------|------------|---|
| | -83, +72 | | 0.00 | +1.50 | Global min in vacuum due to strong C7 H-bond. |
| | -155, +155 | | +1.20 | +0.50 | Extended structure; favored by entropy. |
| | -65, -40 | | +2.50 | 0.00 | Becomes global min in explicit water due to H-bond solvation. |
| | +70, -60 | | +4.50 | +5.00 | Destabilized by steric clash between side chain and carbonyl. |

Interpreting the Results

- Gas Phase Dominance: In vacuum, the

 dominates because the intramolecular H-bond (

) is not competing with solvent molecules.
- Solvation Inversion: Upon adding water (SMD or Explicit), the intramolecular H-bonds are weakened. The

and Polyproline II (

) conformations gain stability because their carbonyls are more exposed and available to H-bond with water.

- Side Chain Coupling: You will observe that the rotamer for is rarely found with the backbone. If your simulation shows high populations of , check your Van der Waals parameters; this usually indicates a force field error.

Part 5: References

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